molecular formula C7H8BrNO2 B8753892 1-(6-Bromopyridin-3-yl)ethane-1,2-diol

1-(6-Bromopyridin-3-yl)ethane-1,2-diol

Cat. No.: B8753892
M. Wt: 218.05 g/mol
InChI Key: OUYAXJMGAQEEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-3-yl)ethane-1,2-diol is a brominated pyridine derivative featuring an ethane-1,2-diol moiety. The compound’s structure includes a pyridine ring substituted with a bromine atom at the 6-position and a vicinal diol group at the 3-position. The molecular formula is C₇H₈BrNO₂, and its key functional groups—a pyridine ring, bromine atom, and diol—impart unique electronic, solubility, and reactivity profiles.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)ethane-1,2-diol

InChI

InChI=1S/C7H8BrNO2/c8-7-2-1-5(3-9-7)6(11)4-10/h1-3,6,10-11H,4H2

InChI Key

OUYAXJMGAQEEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CO)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(6-Bromopyridin-3-yl)ethane-1,2-diol with structurally analogous ethane-1,2-diol derivatives, highlighting molecular features, properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications References
This compound C₇H₈BrNO₂ ~218.06 (calculated) Bromopyridine, vicinal diol Potential ligand in coordination chemistry; synthetic intermediate
1-(4-Methoxyphenyl)ethane-1,2-diol C₉H₁₂O₃ 168.19 Methoxyphenyl, vicinal diol Identified in heather honey; natural metabolite
1-(2-Bromophenyl)ethane-1,2-diol C₈H₈BrO₂ 231.06 Bromophenyl (ortho-substituted), vicinal diol Steric hindrance impacts reactivity
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol C₈H₇ClFNO₂ 203.60 Halogenated phenyl (Cl, F), chiral diol Biocatalytically synthesized (99.5% ee); pharmaceutical intermediate
1-(3-Methoxyphenyl)ethane-1,2-diol C₉H₁₂O₃ 168.19 Methoxyphenyl (meta-substituted), vicinal diol Versatile scaffold for organic synthesis
1-(4-Bromophenyl)-2-(imidazolyl)ethane-1,2-diol C₁₂H₁₂BrN₃O₂ 326.15 Bromophenyl, nitroimidazole, vicinal diol Antimycobacterial candidate; characterized via NMR/MS
MOPEG (1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol) C₉H₁₂O₄ 184.19 Phenolic hydroxyl, methoxy, vicinal diol Neurotransmitter metabolite; stability under drug exposure

Key Structural and Functional Differences

Heterocyclic vs.

Substituent Effects :

  • Bromine (electron-withdrawing) on pyridine vs. methoxy (electron-donating) on phenyl: The former enhances electrophilic substitution reactivity, while the latter stabilizes radicals and directs substitution patterns .
  • Halogen position : 6-Bromopyridin-3-yl vs. 2-bromophenyl (, compound 20) alters steric and electronic environments, impacting synthetic accessibility .

Biological Relevance :

  • Metabolites like MOPEG and DOPEG () demonstrate the role of diols in neurotransmitter catabolism, whereas bromopyridine derivatives may exhibit distinct pharmacokinetic profiles due to reduced enzymatic recognition .

Synthetic Utility :

  • Diols with electron-withdrawing groups (e.g., bromine, nitro) are prone to oxidation or protection reactions (e.g., diacetate formation in ), whereas methoxy-substituted diols are more stable under acidic conditions .

Stability and Reactivity

  • The pyridine ring in the target compound may confer alkaline stability compared to phenolic diols (e.g., MOPEG), which degrade under oxidative stress () .
  • Halogenated diols (e.g., 1-(2-Bromophenyl)ethane-1,2-diol) exhibit higher lipophilicity, influencing solubility and membrane permeability .

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